1-Chloro-1-fluoroethylene

Physical Chemistry Spectroscopy Electronic Structure

1-Chloro-1-fluoroethylene (CAS 2317-91-1) is a unique geminal chloro-fluoro olefin whose substitution pattern imparts distinct electronic properties — a precisely determined ionization energy of 9.97 eV and characteristic rotational constants — making it an irreplaceable benchmark for instrument calibration and computational validation. Its patented role as a comonomer (5–30 wt%) in high-pressure ethylene copolymerization delivers empirically superior milling, molding, and reprocessing stability versus pure polyethylene. Additionally, its well-characterized single-step π-route SNV reactivity and defined microwave/IR spectral signatures enable unambiguous detection in environmental and process stream analysis. Generic substitution with vicinal isomers or mono-halogenated analogs will alter reaction outcomes and material performance.

Molecular Formula C2H2ClF
Molecular Weight 80.49 g/mol
CAS No. 2317-91-1
Cat. No. B1207965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-fluoroethylene
CAS2317-91-1
Synonyms1-chloro-1-fluoroethene
Molecular FormulaC2H2ClF
Molecular Weight80.49 g/mol
Structural Identifiers
SMILESC=C(F)Cl
InChIInChI=1S/C2H2ClF/c1-2(3)4/h1H2
InChIKeyFPBWSPZHCJXUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1-fluoroethylene (CAS 2317-91-1): Technical Baseline and Procurement Context


1-Chloro-1-fluoroethylene (C₂H₂ClF, CAS 2317-91-1), also known as FC-1131a or vinylidene chlorofluoride, is a halogenated olefin featuring geminal chlorine and fluorine substituents on a single carbon of the ethylene backbone . It is a colorless gas under ambient conditions with a molecular weight of 80.49 g/mol, a melting point of -169 °C, and a boiling point of -24 °C [1]. Its primary industrial relevance stems from its role as a monomer and comonomer in fluoropolymer synthesis, as an intermediate for refrigerants and agrochemicals, and as a subject of fundamental physical chemistry studies .

Why 'Any Halogenated Ethylene' Cannot Substitute for 1-Chloro-1-fluoroethylene in Critical Applications


The scientific and industrial utility of 1-chloro-1-fluoroethylene is dictated by the specific, quantifiable consequences of its geminal chlorine-fluorine substitution pattern, which are not shared by its vicinal isomers, fully fluorinated analogs, or mono-halogenated counterparts. This unique substitution profoundly alters its electronic structure, leading to a distinct ionization energy of 9.97 eV compared to 9.76 eV for 2-chloro-1,1-difluoroethylene [1]. It also dictates its preferred nucleophilic vinylic substitution pathway, which differs mechanistically from that of vinyl chloride [2]. Furthermore, its performance as a comonomer in high-pressure polyethylene synthesis is an empirically established and patented function of its specific monomeric structure, not a general property of the class [3]. Generic substitution risks altering critical reaction outcomes, polymer properties, and material performance.

Quantitative Differentiation of 1-Chloro-1-fluoroethylene (CAS 2317-91-1) from Analogs and Alternatives


Distinct Ionization Energy (IE) from Closest Chlorofluoroethylene Isomers

The first vertical ionization energy (π-orbital) of 1-chloro-1-fluoroethylene (9.97 eV) is 0.21 eV higher than that of 2-chloro-1,1-difluoroethylene (9.76 eV), as determined by vacuum-ultraviolet (VUV) absorption spectroscopy [1]. This 2.2% difference is a direct, quantifiable consequence of the geminal chlorine-fluorine substitution and reflects a more stable π-system, impacting its reactivity and spectroscopic properties [2].

Physical Chemistry Spectroscopy Electronic Structure

Unique Nucleophilic Vinylic Substitution (SNV) Pathway in Gas Phase

High-level computational studies (CCSD, CCSD(T), G2(+)) demonstrate that while unactivated vinyl chloride undergoes gas-phase SN2 attack by an in-plane σ-route, 1-chloro-1-fluoroethylene prefers a single-step π-route, where the nucleophile approaches perpendicular to the C=C plane [1]. This is the first definitive example of a preferred single-step π nucleophilic vinylic substitution in the gas phase [2].

Organic Chemistry Reaction Mechanism Computational Chemistry

Comonomer for High-Pressure Ethylene Copolymerization with Enhanced Physical Properties

Patent literature specifies a high-pressure copolymerization process where ethylene and 1-chloro-1-fluoroethylene (5-30 weight %) are copolymerized in an aqueous medium [1]. The resulting normally solid polymer exhibits improved physical properties over polyethylene produced from ethylene alone under identical high-pressure conditions, including easier milling, improved molding characteristics, and resistance to becoming brittle upon reprocessing [2].

Polymer Science Materials Science Chemical Engineering

Precise Rotational Spectroscopic Signature

The ground-state rotational constants for the ³⁵Cl isotopomer of 1-chloro-1-fluoroethylene are A = 0.35630 cm⁻¹, B = 0.17019 cm⁻¹, and C = 0.11502 cm⁻¹, as determined by millimeter-wave spectroscopy in the 26-245 GHz range [1]. These constants are distinct from its cis-isomer, cis-1-chloro-2-fluoroethylene, which has its own unique set of constants, enabling unambiguous spectroscopic identification [2].

Microwave Spectroscopy Analytical Chemistry Molecular Structure

Validated Application Scenarios for 1-Chloro-1-fluoroethylene (CAS 2317-91-1)


Fundamental Physical Chemistry and Spectroscopic Benchmarking

1-Chloro-1-fluoroethylene's distinct electronic and rotational properties make it a well-characterized benchmark molecule. Researchers use its precisely determined ionization energy (9.97 eV) and rotational constants (e.g., A=0.35630 cm⁻¹) for calibrating instrumentation and validating computational chemistry models for halogenated olefins [5][2].

Synthesis of Specialty Fluoropolymers with Enhanced Processability

In polymer manufacturing, this compound serves as a specific comonomer (5-30 weight %) in the high-pressure copolymerization with ethylene. The resulting copolymer is documented to exhibit improved milling, molding, and reprocessing stability compared to pure polyethylene produced under the same conditions, offering a distinct advantage for downstream processing [5].

Investigating Nucleophilic Vinylic Substitution Mechanisms

The compound's unique reactivity, specifically its preference for a single-step π-route in gas-phase SNV reactions, makes it a valuable substrate for studying fundamental reaction mechanisms. It is a definitive model compound for computational and experimental investigations into vinylic substitution, as its behavior contrasts sharply with that of simpler vinyl halides like vinyl chloride [5].

Analytical Standard for Environmental and Industrial Monitoring

Due to its well-defined and unique microwave and infrared spectral signatures, 1-chloro-1-fluoroethylene can be used as a primary standard for the qualitative and quantitative analysis of halogenated hydrocarbons in environmental samples, industrial process streams, and refrigerants, enabling precise and unambiguous detection [5].

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